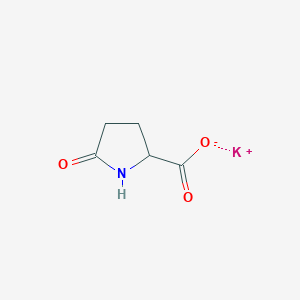![molecular formula C10H6S2 B13134220 Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
Thieno[2,3-b][1]benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno2,3-bbenzothiophene is an aromatic heterocyclic compound that consists of a fused thiophene and benzene ring. This compound is known for its unique electronic properties, making it a valuable component in various scientific and industrial applications. Its structure allows for significant versatility in chemical reactions and applications, particularly in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thieno2,3-bbenzothiophene can be synthesized through several methods. One common approach involves the cyclization of 2-alkynylthiophenes in the presence of a palladium catalyst. Another method includes the use of a stable dimethyl (thiodimethyl)sulfonium tetrafluoroborate salt, which enables electrophilic cyclization of o-alkynyl thioanisoles to provide 2,3-disubstituted thieno2,3-bbenzothiophenes .
Industrial Production Methods: Industrial production of thieno2,3-bbenzothiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno2,3-bbenzothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Such as nitration, formylation, and acetylation, which typically occur at the 2-position of the thiophene ring.
Metallation: Using reagents like butyllithium, which allows for subsequent reactions with electrophiles to form substituted derivatives.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, formic acid for formylation, and acetic anhydride for acetylation.
Metallation: Butyllithium is commonly used for lithiation reactions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions include various substituted thieno2,3-bbenzothiophenes, which can be further utilized in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
Thieno2,3-bbenzothiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic semiconductors in organic thin-film transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Thienobenzothiophene derivatives are used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which thieno2,3-bbenzothiophene exerts its effects is primarily through its electronic properties. The compound has been molecularly engineered to regulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This regulation allows for efficient electron transfer processes, which are crucial in applications like dye-sensitized solar cells and organic semiconductors .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: An aromatic compound with a similar structure but lacks the fused thiophene ring.
Thieno[3,2-b]thiophene: Another thiophene derivative with different electronic properties and applications.
Uniqueness: Thieno2,3-bbenzothiophene is unique due to its fused ring structure, which provides enhanced electronic properties and stability. This makes it particularly valuable in high-performance organic electronic applications and as a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H6S2 |
|---|---|
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
thieno[2,3-b][1]benzothiole |
InChI |
InChI=1S/C10H6S2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H |
InChI-Schlüssel |
CCOBYENKQAYWJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)

![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)

![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)





